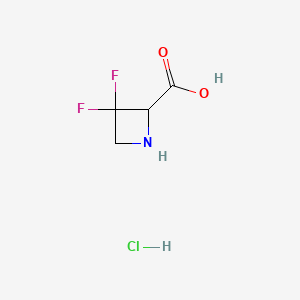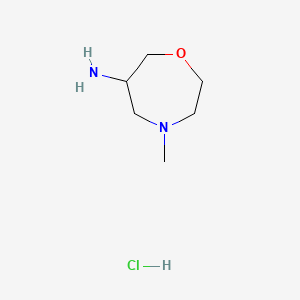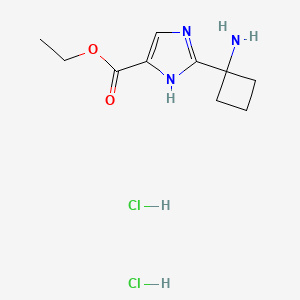
3,3-difluoroazetidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride is a fluorinated azetidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position of the azetidine ring and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting difluoroazetidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination and carboxylation processes. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Carboxylation Reagents: Carbon dioxide, carboxylic acid derivatives.
Major Products
The major products formed from these reactions include various fluorinated azetidine derivatives, oxides, and reduced forms of the compound. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoroazetidine-2-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3,3-difluoroazetidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in various synthetic and research applications .
Eigenschaften
IUPAC Name |
3,3-difluoroazetidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-7-2(4)3(8)9;/h2,7H,1H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWSBACVBAZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)

![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate](/img/structure/B6607668.png)





![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
